6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide
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Overview
Description
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. For example, the Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration-annulation with tert-butyl nitrite are commonly used .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-6-nitro-2H-indazole: Known for its antibacterial properties.
2,3-dimethyl-2H-indazol-6-amine hydrochloride: An intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor.
Uniqueness
6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
1184914-45-1 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-hydroxy-N,2-dimethylindazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-11-10(15)9-7-4-3-6(14)5-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15) |
InChI Key |
BEEYCKOEXFAMKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=CC(=CC2=NN1C)O |
Origin of Product |
United States |
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